molecular formula C20H26N2O3S B2675618 2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide CAS No. 863556-12-1

2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide

Cat. No. B2675618
M. Wt: 374.5
InChI Key: PEGZASPCMHQUFC-UHFFFAOYSA-N
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Description

The compound “2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide” is a complex organic molecule. It contains a cyclopentyl group, a thiazole ring, and a dimethoxyphenyl group, all connected by various carbon chains and a nitrogen atom. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazole ring, a dimethoxyphenyl group, and a cyclopentyl group would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the thiazole ring might undergo reactions typical of heterocyclic compounds, while the dimethoxyphenyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .

Scientific Research Applications

Molecular Modeling and Pharmacological Evaluation

A study focused on the synthesis and pharmacological evaluation of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, exploring their anti-inflammatory and analgesic activities. The research utilized molecular modeling to uncover the mechanism of action and specificity of these compounds against the COX-2 enzyme, demonstrating significant in vitro anti-inflammatory activity for certain compounds (Shkair et al., 2016).

Antitumor Activity of Novel Compounds

Another study reported on the synthesis and antitumor activities of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. The research demonstrated that some synthesized compounds exhibited promising inhibitory effects on different cancer cell lines, highlighting the potential of these compounds in cancer research (Albratty et al., 2017).

Insecticidal Assessment

Research into the synthesis and insecticidal assessment of novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, provides insights into the potential use of similar compounds in pest control. This study underscores the versatility of such compounds in various scientific research applications (Fadda et al., 2017).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied further to better understand its chemical behavior, or it could be explored for potential uses in fields like medicine or materials science .

properties

IUPAC Name

2-cyclopentyl-N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-24-17-8-7-15(12-18(17)25-2)20-22-16(13-26-20)9-10-21-19(23)11-14-5-3-4-6-14/h7-8,12-14H,3-6,9-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGZASPCMHQUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide

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